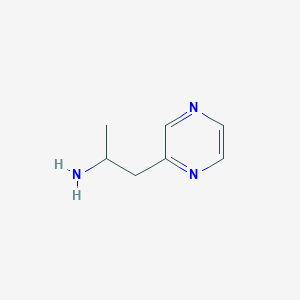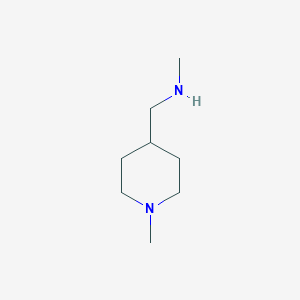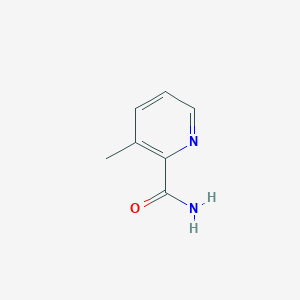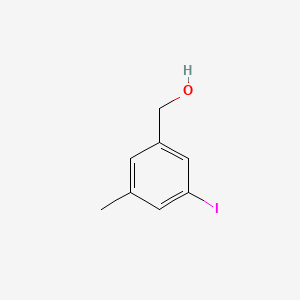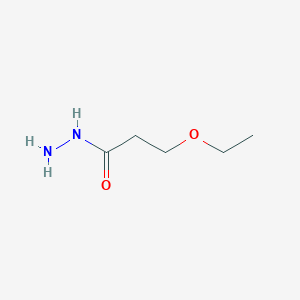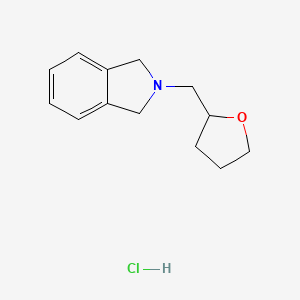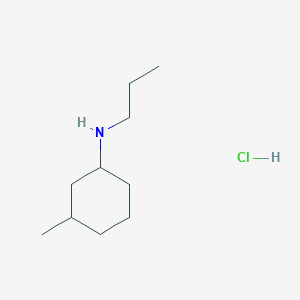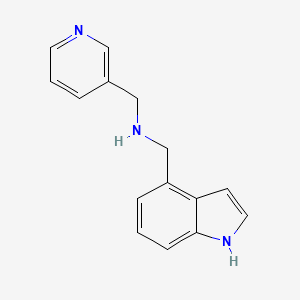
(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” is a versatile chemical compound utilized in diverse scientific research. It belongs to the class of organic compounds known as bipyridines and oligopyridines, which are organic compounds containing two pyridine rings linked to each other .
Synthesis Analysis
While specific synthesis methods for “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” were not found, related compounds have been synthesized. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” is characterized by a molecular weight of 199.25 and a chemical formula of C12H13N3 . The structure includes a nitrogen atom with a lone electron pair, which is a characteristic feature of amines .Chemical Reactions Analysis
Amines, including “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine”, have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Physical And Chemical Properties Analysis
“(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” is a solid compound . As an amine, it has the ability to form salts with acids, which are soluble in water .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
Compounds with indole and pyridine moieties have been utilized in catalysis, demonstrating efficiency in the Suzuki–Miyaura coupling and allylation reactions. For instance, palladacycles designed from ligands with an indole core have shown to act as effective catalysts for these reactions, with certain complexes facilitating the process in a homogeneous pathway (M. Singh et al., 2017).
Fluorescence Applications
Derivatives of this compound have been developed for fluorescence applications, highlighting their potential in the synthesis of rhenium tricarbonyl core complexes. These complexes, featuring ligands derived from benzimidazole, quinoline, and tryptophan, exhibit significant luminescence properties, making them suitable for various applications in luminescent materials (Lihui Wei et al., 2006).
Supramolecular Chemistry
The compound and its analogs have found applications in supramolecular chemistry, where they are used to construct coordination polymers and networks. For example, silver(I) coordination polymers derived from dicompartmental N,N-donor ligands have shown diverse structural arrangements influenced by the ligands' configurations and the counterions present (B. Chakraborty et al., 2013).
Sensing and Detection
Certain derivatives act as selective and sensitive colorimetric and fluorescent chemosensors for metal ions, such as copper(II). These compounds can be used in aqueous solutions and mammalian cells, demonstrating their versatility and potential in bioimaging and environmental monitoring (Xu Zheng et al., 2016).
Coordination Chemistry
The versatility of these compounds extends to coordination chemistry, where they form complexes with various metal ions. These complexes have been studied for their structural characteristics, magnetic properties, and potential applications in materials science (Jian-Zhong Wu et al., 2004).
Zukünftige Richtungen
The future directions of “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” research could involve further exploration of its potential applications in various fields, such as medicinal chemistry and biochemistry. For instance, related compounds have shown promising results in inhibiting tubulin polymerization, suggesting potential applications in cancer treatment .
Eigenschaften
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-4-13(14-6-8-18-15(14)5-1)11-17-10-12-3-2-7-16-9-12/h1-9,17-18H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXFHJRRZKPEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586481 |
Source


|
| Record name | 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine | |
CAS RN |
941239-16-3 |
Source


|
| Record name | 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

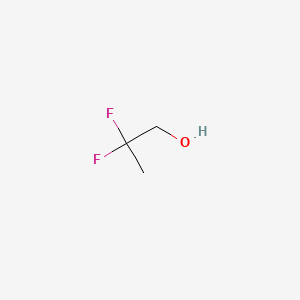
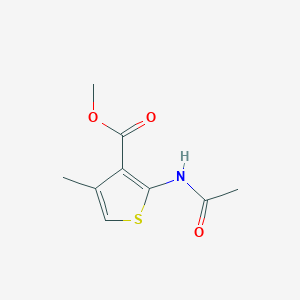
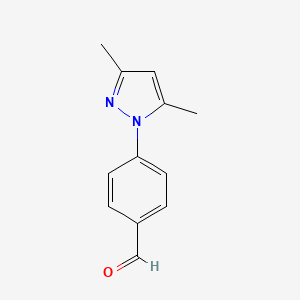
![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)
